molecular formula C13H12BrNO2 B14056070 3-Bromo-4-(4-methoxyphenoxy)aniline CAS No. 84866-03-5

3-Bromo-4-(4-methoxyphenoxy)aniline

Cat. No.: B14056070
CAS No.: 84866-03-5
M. Wt: 294.14 g/mol
InChI Key: MPTHGESNFYISSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(4-methoxyphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position and a 4-methoxyphenoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methoxyphenoxy)aniline typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic aromatic substitution, where a suitable methoxy-containing reagent reacts with the brominated aniline.

    Phenoxylation: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the brominated aniline reacts with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

3-Bromo-4-(4-methoxyphenoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methoxyphenoxy)aniline involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways depend on the functional groups present and the nature of the target molecules. For example, the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.

    3-Bromoaniline: Another brominated aniline with different substitution patterns.

    4-(4-Methoxyphenoxy)aniline: A compound with similar functional groups but without the bromine atom.

Uniqueness

3-Bromo-4-(4-methoxyphenoxy)aniline is unique due to the combination of bromine, methoxy, and phenoxy groups on the aniline ring

Properties

CAS No.

84866-03-5

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

3-bromo-4-(4-methoxyphenoxy)aniline

InChI

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3

InChI Key

MPTHGESNFYISSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.